6-n-Hexylaminopurine

Description

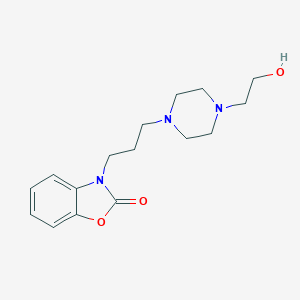

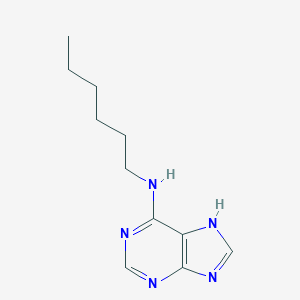

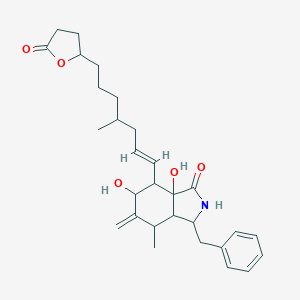

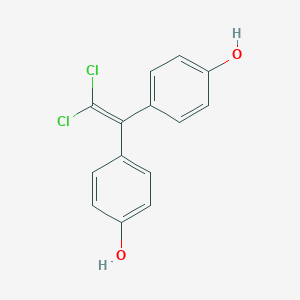

6-n-Hexylaminopurine, also known as N6-Hexyladenine , is a biochemical compound used in proteomics research . It has a molecular formula of C11H17N5 and an average mass of 219.286 Da .

Synthesis Analysis

The synthesis of 6-n-Hexylaminopurine involves a reaction with indium (III) chloride in acetonitrile at 120°C for 1.5 hours . This process is regioselective .Molecular Structure Analysis

The molecular structure of 6-n-Hexylaminopurine consists of 11 carbon atoms, 17 hydrogen atoms, and 5 nitrogen atoms . The monoisotopic mass is 219.148392 Da .Physical And Chemical Properties Analysis

6-n-Hexylaminopurine has a density of 1.2±0.1 g/cm3, a boiling point of 472.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 239.4±23.2 °C . The compound has a molar refractivity of 65.6±0.3 cm3, with 5 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .Scientific Research Applications

Agriculture

6-n-Hexylaminopurine has potential applications in the field of agriculture. Nanotechnology strategies, including the use of nano-sized nutrients like 6-n-Hexylaminopurine, have been explored for sustainable crop production . It has been suggested that these strategies can increase the efficiency of micro and macronutrients in plants .

Biology

In the field of biology, 6-n-Hexylaminopurine is commonly referred to as 6-N-hydroxylaminopurine (HAP), and it has been extensively studied due to its mutagenic properties. It has potential applications in various fields, including the study of gene mutation and cell transformation .

Medicine

6-n-Hexylaminopurine may have potential applications in medicine. While specific applications of 6-n-Hexylaminopurine in medicine are not explicitly mentioned, the use of nanomaterials in medicine, including nanoparticles like 6-n-Hexylaminopurine, has been explored for various purposes such as improving solar energy harvest .

Biochemistry

6-n-Hexylaminopurine is used in proteomics research, a branch of biochemistry that focuses on studying proteins . It can be used in various biochemical processes and experiments.

Genetics

In genetics, the effect of inactivation of genes on the sensitivity of yeast Saccharomyces cerevisiae to the mutagenic and toxic action of 6-n-Hexylaminopurine has been studied . This research can help understand the genetic control of metabolism of mutagenic purine base analogs.

Molecular Biology

In molecular biology, 6-n-Hexylaminopurine can be used in research protocols and methodologies . It can be used in various experiments and procedures that require the use of purine analogs.

properties

IUPAC Name |

N-hexyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCRPKUKBLUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876574 | |

| Record name | ADENINE,N6-HEXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-n-Hexylaminopurine | |

CAS RN |

14333-96-1 | |

| Record name | N-Hexyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl-1H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexyl-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of 6-N-Hexylaminopurine at room temperature?

A1: At 295 K (room temperature), 6-N-Hexylaminopurine crystallizes in the triclinic crystal system, belonging to the space group P1. [] It has two molecules per unit cell (Z=2), and its unit cell dimensions are as follows:

Q2: How is 6-N-Hexylaminopurine arranged within its crystal structure?

A2: In the crystal lattice, 6-N-Hexylaminopurine molecules are linked by hydrogen bonds between the purine rings, forming an imbricated layer structure. [] The hexyl chains attached to the purine bases are antiparallel and twisted, and unlike the related compound 6-N-Heptylmercaptopurine, these chains are not intercalated within the structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)